Naftazone
Overview
Description
Mechanism of Action
Target of Action
Naftazone is a naphthoquinone derivative . It has been shown to have a significant impact on blood vessels, increasing venous tonicity and capillary resistance .
Mode of Action
It is known to exhibit properties that inhibit glutamate release . This property has shown anti-Parkinsonian and anti-dyskinetic activity in preclinical models of Parkinson’s disease and in a clinical proof of concept study .
Biochemical Pathways
Its role in inhibiting glutamate release suggests it may impact neurotransmission pathways .
Result of Action
This compound has been shown to inhibit platelet aggregation both in vitro and ex vivo . It has a dose-dependent effect on platelet aggregation and facilitates platelet deaggregation after in vitro stimulation with thrombin or ADP . It is indicated in the treatment of varicose veins, hemorrhoids, and superficial thrombophlebitis .
Action Environment
It has been shown to have a transient inhibitory effect on platelet aggregation, with a maximum value being obtained about 3–6 h after the last injection, and a return to near-control values after 24 h . More research is needed to understand how environmental factors influence this compound’s action.
Biochemical Analysis
Biochemical Properties
Naftazone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. One of the key interactions is with potassium borohydride, which reduces the quinone-semicarbazone moiety of this compound to the corresponding quinol-semicarbazide derivative . This reduction reaction is crucial for the spectrofluorimetric analysis of this compound, as it enhances its fluorescence properties, allowing for more sensitive detection in biological samples . Additionally, this compound has been shown to interact with carbon quantum dots, quenching their fluorescence via the inner filter effect mechanism .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with carbon quantum dots has been utilized to develop sensitive detection methods for the drug in cellular environments . This interaction can impact cellular fluorescence, providing insights into the drug’s distribution and concentration within cells. Furthermore, this compound’s effects on chronic venous disease patients have been studied, showing improvements in symptoms and signs of the disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The reduction of this compound’s quinone-semicarbazone moiety by potassium borohydride is a key step in its mechanism of action . This reduction leads to the formation of a fluorescent quinol-semicarbazide derivative, which can be detected and analyzed in various biological samples. Additionally, this compound’s interaction with carbon quantum dots highlights its ability to modulate fluorescence properties, which can be leveraged for sensitive detection and analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The reduction reaction with potassium borohydride follows pseudo-first-order kinetics with an activation energy of 43.8 kcal/mol . This kinetic information is crucial for optimizing the conditions for this compound analysis and ensuring accurate and reliable results. Long-term studies have also shown that this compound maintains its efficacy in improving symptoms of chronic venous disease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can improve symptoms of chronic venous disease at therapeutic doses, while higher doses may lead to toxic or adverse effects . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks. Threshold effects and dose-response relationships have been investigated to establish safe and effective dosing regimens for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The reduction of this compound’s quinone-semicarbazone moiety by potassium borohydride is a key metabolic reaction that enhances its fluorescence properties . This reaction is essential for the sensitive detection and analysis of this compound in biological samples. Additionally, this compound’s interaction with carbon quantum dots provides insights into its metabolic flux and the levels of metabolites in cellular environments .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its interaction with carbon quantum dots has been utilized to study its localization and accumulation within cells . This information is crucial for understanding the drug’s distribution and concentration in different cellular compartments and tissues. The transport and distribution of this compound can impact its efficacy and safety in medical treatments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s interaction with carbon quantum dots has been used to study its localization within cells, providing insights into its activity and function in different subcellular compartments . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naftazone is synthesized through a series of chemical reactions involving naphthoquinone and semicarbazide. The quinone-semicarbazone chromophore of this compound can be converted into a fluorescent quinol-semicarbazide through reduction by potassium borohydride . This reaction follows pseudo-first-order kinetics with an activation energy of 43.8 kcal/mol .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of its naphthoquinone derivative. This process typically includes the preparation of the quinone-semicarbazone chromophore, followed by its reduction to the corresponding quinol-semicarbazide .
Chemical Reactions Analysis
Types of Reactions
Naftazone undergoes various chemical reactions, including:
Complex Formation: This compound forms complexes with metal ions such as copper, nickel, cobalt, and zinc.
Common Reagents and Conditions
Potassium Borohydride: Used as a reduction probe for converting the quinone-semicarbazone moiety to quinol-semicarbazide.
Metal Ions: Copper, nickel, cobalt, and zinc are used for complex formation with this compound.
Major Products Formed
Quinol-Semicarbazide: Formed through the reduction of the quinone-semicarbazone moiety.
Metal Complexes: Formed with copper, nickel, cobalt, and zinc.
Scientific Research Applications
Naftazone has several scientific research applications, including:
Pharmaceutical Analysis: Used in the quality control of tablets through spectrophotometric methods.
Biological Studies: Investigated for its potential in treating advanced Parkinson’s disease due to its glutamate release inhibition properties.
Chemical Sensors: Utilized in the development of spectrofluorimetric methods for drug assay.
Comparison with Similar Compounds
. Similar compounds include:
Naphazoline: A sympathomimetic agent with marked alpha-adrenergic activity.
Other Naphthoquinone Derivatives: Compounds with similar structures and pharmacological properties.
Naftazone is unique due to its specific application in treating venous insufficiency and its ability to form fluorescent derivatives for analytical purposes .
Properties
IUPAC Name |
(1-hydroxynaphthalen-2-yl)iminourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSIRJFXAANBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043136, DTXSID80864627 | |
Record name | Naftazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-37-3 | |
Record name | Naftazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naftazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naftazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0523P5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of naftazone?
A1: this compound has a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol. [, ]
Q2: How stable is this compound under various conditions?
A2: this compound degrades under alkaline, acidic, and oxidative conditions. Researchers have used stability-indicating HPLC methods to investigate the kinetics of this degradation, determining apparent first-order rate constants, half-life times, and activation energies. A pH-rate profile curve for this compound has also been established. []
Q3: Are there different crystalline forms of this compound?
A3: Yes, this compound exists in at least two polymorphic forms. The stable form I crystallizes in the P212121 space group, while the metastable form II crystallizes in the P21 space group. Factors like concentration and anti-solvent addition rate during crystallization influence which form predominates. Interestingly, both forms crystallize in chiral space groups despite the molecule lacking a chiral center. [, ]
Q4: Can this compound be sublimated?
A4: Yes, this compound has been successfully sublimated using a low-temperature gradient sublimation method under vacuum. This technique offers advantages like rapid crystal production and the ability to obtain solvent-free crystals, which are valuable for structural characterization. Notably, this compound crystals grown by this method exhibited a bending phenomenon, highlighting the technique's utility in identifying crystals with this property. []
Q5: What is this compound's mechanism of action in reducing platelet aggregation?
A5: While the exact mechanism remains to be fully elucidated, this compound has shown in vitro and ex vivo inhibition of platelet aggregation. Research suggests that it may interfere with ADP-induced platelet activation and fibrinogen binding, similar to the antiplatelet drug ticlopidine. This suggests a potential role for this compound in managing cardiovascular diseases. [, ]
Q6: Does this compound affect endothelial cell proliferation?
A6: In vitro studies have shown that this compound can accelerate the proliferation of human saphenous vein endothelial cells without affecting hemostatic balance. This effect is observed at concentrations lower than those impacting hemostasis. The study suggests that this compound could be beneficial in situations requiring enhanced endothelial cell growth, such as vascular repair after procedures like angioplasty. []
Q7: Does this compound interact with the NF-κB pathway?
A7: Molecular docking simulations suggest that this compound exhibits a strong binding affinity to the NF-κB p50 subunit, indicating potential for inhibitory activity. While experimental validation is needed, this finding suggests a possible mechanism for this compound's reported anti-inflammatory effects. []
Q8: Are there any reported effects of this compound on glutamate levels?
A8: Preliminary research indicates that this compound can reduce glutamate levels in the cerebrospinal fluid of rats and decrease glutamate release from mouse cerebellum synaptosomes. These findings require further investigation but suggest a possible role for this compound in neurological conditions influenced by glutamate signaling. []
Q9: How is this compound metabolized in the body?
A9: Studies using human and rat liver microsomes have revealed that this compound undergoes a two-step metabolism process. Initially, the oxo group on the molecule is reduced, primarily by NADH-dependent carbonyl reductase. The reduced intermediate is then rapidly glucuronidated on the phenolic moiety by UDP-glucuronosyltransferases (UGTs), mainly UGT1A6 in humans and its rat ortholog. This metabolic pathway highlights the importance of both reduction and glucuronidation in this compound clearance. []
Q10: Has this compound been studied for treating venous insufficiency?
A10: Yes, several clinical trials have investigated the efficacy of this compound in treating chronic venous insufficiency (CVI). While some studies show promise for reducing leg edema and improving symptoms like pain and heaviness, the overall evidence remains inconclusive. Further research with larger sample sizes and standardized protocols are needed to clarify its therapeutic role in CVI. [, , , ]
Q11: Are there any documented cases of adverse events related to this compound use?
A11: While generally considered safe, there have been isolated case reports of epidural hematoma formation associated with this compound use in patients undergoing regional anesthesia. It is crucial for clinicians to be aware of this potential complication and consider a patient's medication history when planning procedures involving anticoagulation or antiplatelet therapy. [, ]
Q12: What analytical techniques are commonly used for this compound quantification?
A12: Several analytical methods have been developed for the determination of this compound, including:
- Spectrophotometry: Direct UV-Vis spectrophotometry, exploiting this compound's absorbance in alkaline solutions, offers a simple and rapid quantification method. []
- High-Performance Liquid Chromatography (HPLC): Various HPLC methods, coupled with UV detection, provide sensitive and specific quantification of this compound in both pharmaceutical formulations and biological samples. These methods often employ reversed-phase chromatography with C18 columns and mobile phases consisting of methanol or acetonitrile and buffer solutions. [, , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique has been used to determine this compound levels in complex matrices like food products, enabling trace analysis for potential contamination monitoring. []
- Electrochemical Techniques: this compound's electrochemical behavior has been investigated using techniques like cathodic and adsorptive stripping voltammetry, enabling sensitive detection at nanomolar concentrations. These methods leverage the formation of mercury salts or adsorption phenomena for analyte preconcentration. []
Q13: What is the importance of stability-indicating methods in this compound analysis?
A13: Stability-indicating analytical methods are crucial for accurate this compound quantification in the presence of its degradation products. These methods ensure reliable analysis of pharmaceutical formulations during stability studies and help determine shelf life and storage conditions. []
Q14: How are carbon quantum dots (CQDs) used in this compound analysis?
A14: Recent research has explored the use of carbon quantum dots (CQDs) as fluorescent probes for sensitive this compound detection. The interaction between this compound and CQDs results in fluorescence quenching, allowing for the development of simple and rapid fluorimetric assays. These CQD-based methods hold promise for point-of-care diagnostics and environmental monitoring due to their sensitivity, low cost, and potential for miniaturization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.